molecular formula C13H20ClN5O2 B13545217 Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B13545217
M. Wt: 313.78 g/mol
InChI Key: QNFYFDREXFRYNT-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water . The reaction conditions often include heating the mixture to temperatures between 70-80°C to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a new triazine derivative with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used to create chiral thiourea organocatalysts, which are important in asymmetric synthesis .

Biology and Medicine: It can be used in the development of antimicrobial agents, as triazine derivatives have shown activity against bacteria and fungi .

Industry: In the industrial sector, this compound can be used in the production of herbicides and other agrochemicals. Triazine derivatives are known for their herbicidal properties and are widely used in agriculture .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the piperidine ring and the tert-butyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20ClN5O2

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18)

InChI Key

QNFYFDREXFRYNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl

Origin of Product

United States

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